

Toxicological Profile of **cis-3-Hexenyl cis-3-hexenoate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***cis-3-Hexenyl cis-3-hexenoate***

Cat. No.: **B1584964**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of ***cis-3-Hexenyl cis-3-hexenoate*** (CAS No. 61444-38-0), a fragrance and flavor ingredient. The safety of this substance has been primarily established through a combination of direct experimental data, read-across from its hydrolysis products, and the application of toxicological threshold concepts. This document summarizes the available data on its genotoxicity, acute and repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity. Detailed experimental protocols for key toxicological assays are provided, and the logical framework for its safety assessment is visually represented. The available data supports the safe use of ***cis-3-Hexenyl cis-3-hexenoate*** under current exposure levels.

Chemical and Physical Properties

cis-3-Hexenyl cis-3-hexenoate is a fatty acid ester.^[1] It is a colorless liquid with a green, fruity odor reminiscent of pear and melon.^{[2][3]}

Property	Value	Reference
Molecular Formula	C12H20O2	[4]
Molecular Weight	196.29 g/mol	[1] [4]
CAS Number	61444-38-0	[4]
EC Number	262-797-3	[4]
Physical State	Liquid	[4]
Boiling Point	60 °C @ 0.5 mmHg	[3] [5]
Flash Point	98.9 °C (closed cup)	[5]
Specific Gravity	0.865 - 0.902 @ 25 °C	[2]
Refractive Index	1.447 - 1.455 @ 20 °C	[2]
Water Solubility	7.26 mg/L	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME studies on **cis-3-Hexenyl cis-3-hexenoate** are not readily available, it is anticipated that, as an ester, it would be hydrolyzed to its constituent alcohol (cis-3-hexenol) and carboxylic acid (cis-3-hexenoic acid) by carboxylesterases present in the skin, liver, and other tissues. The systemic toxicity assessment of **cis-3-Hexenyl cis-3-hexenoate** heavily relies on the toxicological data of these hydrolysis products through a read-across approach.

Toxicological Endpoints

The toxicological profile of **cis-3-Hexenyl cis-3-hexenoate** has been evaluated by the Research Institute for Fragrance Materials (RIFM), with the conclusion that it is safe for its intended use as a fragrance ingredient. Much of the safety assessment relies on the concept of the Threshold of Toxicological Concern (TTC) and read-across from its hydrolysis products, cis-3-hexenol and trans-2-hexenoic acid (a positional isomer of cis-3-hexenoic acid).

Acute Toxicity

The acute oral toxicity of **cis-3-Hexenyl cis-3-hexenoate** is low.

Route	Species	Value	Reference
Oral	Rat (male/female)	LD50 > 2000 mg/kg bw	[4]

Genotoxicity

Based on the available data, **cis-3-Hexenyl cis-3-hexenoate** is not considered to have genotoxic potential.

Assay	System	Concentration	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102	Up to 5000 µg/plate (with and without S9 activation)	Non-mutagenic	
In Vitro Micronucleus Test (Read-across from cis-3-hexenol)	Human peripheral blood lymphocytes	Up to 1002 µg/mL (with and without S9 activation)	Non-clastogenic	
In Vitro Micronucleus Test (Read-across from trans-2-hexenoic acid)	Human peripheral blood lymphocytes	-	Non-clastogenic	

Repeated Dose and Reproductive Toxicity

No specific repeated dose or reproductive toxicity studies are available for **cis-3-Hexenyl cis-3-hexenoate** or its read-across analogs. However, the systemic exposure to this substance

from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The TTC is a risk assessment concept that establishes a human exposure threshold for chemicals, below which there is a very low probability of an appreciable risk to human health. The Cramer classification scheme categorizes substances into three classes based on their chemical structure and potential toxicity, with Class I being of the lowest concern.^[6] The total systemic exposure to **cis-3-Hexenyl cis-3-hexenoate** has been calculated to be 1.2 µg/kg/day, which is below the TTC of 30 µg/kg/day for a Cramer Class I material for both repeated dose and reproductive toxicity endpoints.

Skin Sensitization

cis-3-Hexenyl cis-3-hexenoate is not considered to be a skin sensitizer.

Assay	Species	Result	Reference
Guinea Pig Maximization Test	Guinea Pig	No reactions indicative of skin sensitization (note: insufficient number of animals used)	
Human Repeated Insult Patch Test (HRIFT)	Human (49 volunteers)	No reactions indicative of skin sensitization	

The chemical structure of **cis-3-Hexenyl cis-3-hexenoate** does not indicate a potential for protein binding, a key mechanism in skin sensitization. Furthermore, the exposure to this ingredient is below the Dermal Sensitization Threshold (DST), a concept analogous to the TTC for dermal exposure, further supporting its safety with respect to skin sensitization.

Phototoxicity and Photoallergenicity

Based on its UV/Visible absorption spectrum, which shows no significant absorption between 290 and 700 nm, **cis-3-Hexenyl cis-3-hexenoate** is not expected to be phototoxic or photoallergenic.

Local Respiratory Toxicity

There is no available inhalation data for **cis-3-Hexenyl cis-3-hexenoate**. However, the estimated inhalation exposure is significantly lower than the Cramer Class I TTC value for local respiratory effects, indicating a low risk.

Ecotoxicity

Species	Endpoint	Value	Exposure Time	Reference
Daphnia magna	EC50	6.2 mg/L	48 hours	[4]

The substance is readily biodegradable, with a biodegradation of 74% observed within 28 days under OECD 301 F test conditions.

Experimental Protocols

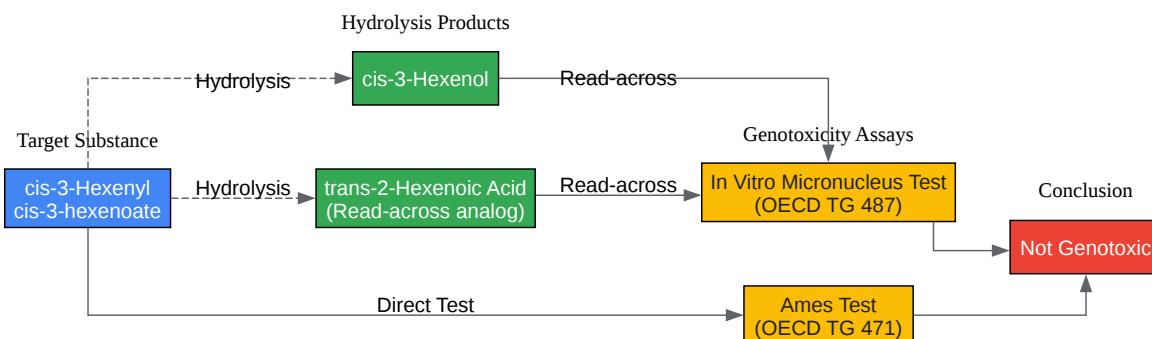
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471

- Principle: This test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by base substitutions or frameshifts. The assay assesses the ability of a test substance to cause mutations that revert the bacteria's inability to synthesize an essential amino acid, allowing them to grow on a minimal medium.[3][7][8]
- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents treated with an enzyme-inducing agent, to mimic mammalian metabolism.[9]
- Procedure:
 - Method: Either the plate incorporation or pre-incubation method can be used.[7] In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

- Dose Levels: At least five different concentrations of the test substance are used.[8] For **cis-3-Hexenyl cis-3-hexenoate**, concentrations up to 5000 µg/plate were tested.
- Controls: Positive and negative (solvent) controls are run concurrently.
- Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
- Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control).[9]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD TG 487

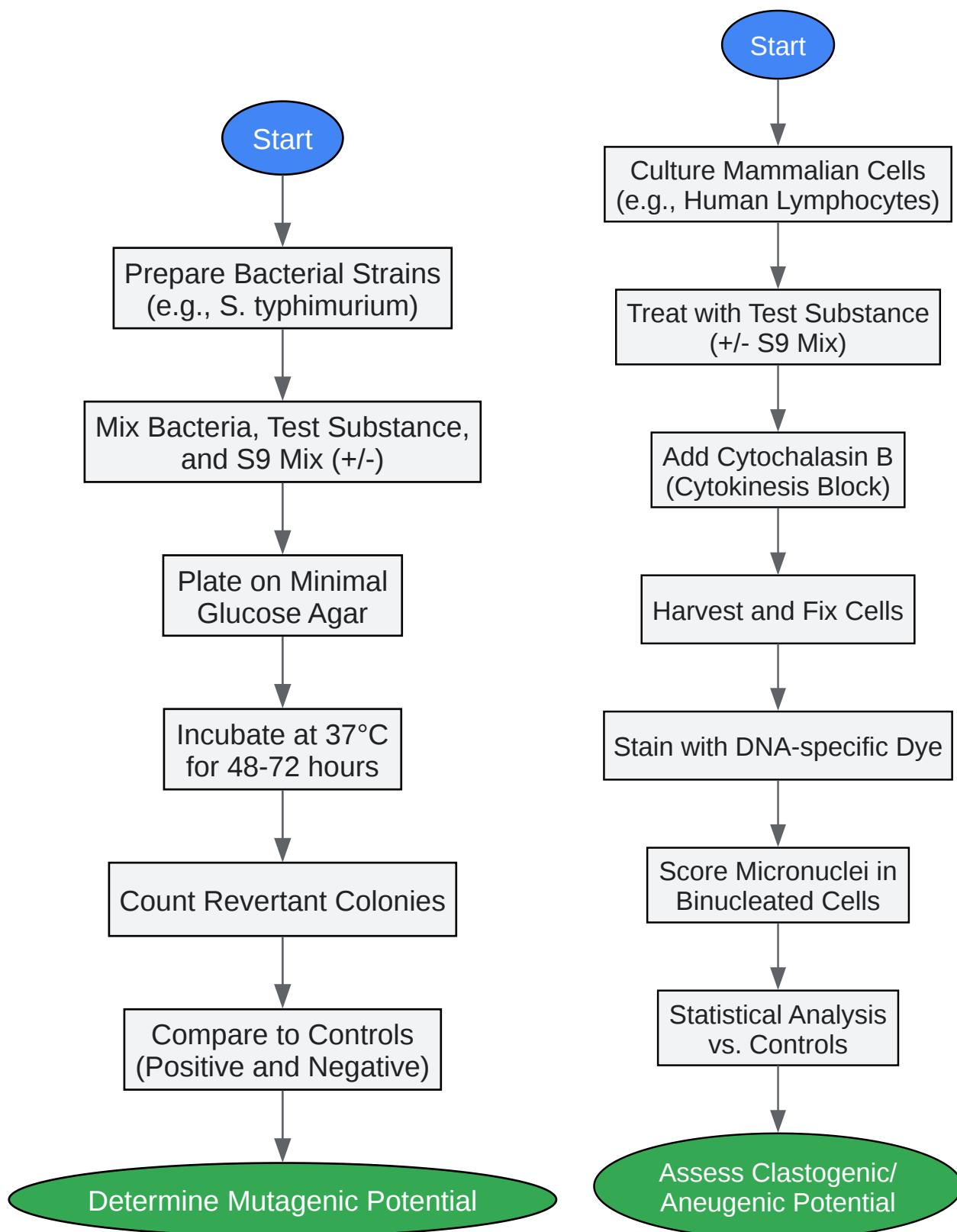
- Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag during anaphase of mitosis.[10][11]
- Test System: Human peripheral blood lymphocytes are a suitable cell type.
- Metabolic Activation: The test is conducted with and without an S9 mix.
- Procedure:
 - Cell Culture and Treatment: Lymphocyte cultures are exposed to the test substance at various concentrations. For the read-across analog cis-3-hexenol, concentrations up to 1002 µg/mL were used.
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after the start of the treatment.[10]
 - Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).


- Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells.
- Evaluation: A substance is considered clastogenic or aneuploid if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

Acute Oral Toxicity - Based on OECD TG 401 (Note: This guideline has been deleted and replaced by alternative methods)

- Principle: This test provides information on the adverse effects that may occur shortly after the oral administration of a single dose of a substance.[5]
- Test System: The rat is the preferred rodent species.[5]
- Procedure:
 - Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[5] Administration is typically by gavage.
 - Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]
 - Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[5]
 - Evaluation: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated. For **cis-3-Hexenyl cis-3-hexenoate**, the LD50 was determined to be greater than 2000 mg/kg body weight.[4]

Visualizations


Logical Relationship: Read-Across for Genotoxicity Assessment

[Click to download full resolution via product page](#)

Caption: Read-across approach for genotoxicity assessment of **cis-3-Hexenyl cis-3-hexenoate**.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. criver.com [criver.com]
- 2. Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. rifm.org [rifm.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pac.gr [pac.gr]
- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. Ames Mutagenicity Testing (OECD 471) [cptlabs.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of cis-3-Hexenyl cis-3-hexenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584964#toxicological-profile-of-cis-3-hexenyl-cis-3-hexenoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com